molecular formula C10H17ClN2O3S B2679985 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856102-26-5

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2679985
CAS No.: 1856102-26-5
M. Wt: 280.77
InChI Key: SFKAICDHSRIKJI-UHFFFAOYSA-N
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Description

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group, an ethoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves several steps. One common method includes the reaction of 1-butyl-5-(ethoxymethyl)-1H-pyrazole with chlorosulfonic acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of these targets, leading to its observed biological effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Comparison with Similar Compounds

1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives, such as:

    1-butyl-5-(ethoxymethyl)-1H-pyrazole: Lacks the sulfonyl chloride group and has different reactivity and applications.

    1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, leading to different chemical properties and uses.

    1-butyl-5-(ethoxymethyl)-1H-pyrazole-4-sulfonic acid: Formed by the oxidation of the sulfonyl chloride group, with distinct chemical behavior and applications.

The uniqueness of this compound lies in its reactivity due to the presence of the sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-butyl-5-(ethoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O3S/c1-3-5-6-13-9(8-16-4-2)10(7-12-13)17(11,14)15/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKAICDHSRIKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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